molecular formula C6H13NO B086933 4-Ethylmorpholine CAS No. 100-74-3

4-Ethylmorpholine

Cat. No.: B086933
CAS No.: 100-74-3
M. Wt: 115.17 g/mol
InChI Key: HVCNXQOWACZAFN-UHFFFAOYSA-N
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Description

4-Ethylmorpholine is an organic compound with the molecular formula C₆H₁₃NO. It is a colorless liquid with a characteristic ammonia-like odor. This compound is a derivative of morpholine, where an ethyl group is substituted at the nitrogen atom. This compound is widely used in various industrial applications, particularly as a catalyst in the production of polyurethane foams and as a solvent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylmorpholine is typically synthesized by the reaction of morpholine with bromoethane. The reaction is carried out with cooling and stirring, where morpholine is slowly added to bromoethane, and the reaction temperature is controlled to be below 70°C. After the addition is complete, the mixture is refluxed for six hours. The resulting product is then neutralized with a 50% sodium hydroxide solution until it becomes strongly alkaline. The oil layer is separated, and the water layer is extracted with ether. The combined oil layer and ether extract are then purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can also be extracted from morpholine waste water using a single tower distillation device. This method involves preparing a three-component azeotrope, utilizing cyclohexane for dehydration, and separating this compound through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylmorpholine N-oxide.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Reagents like alkyl halides or acyl halides can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Comparison with Similar Compounds

    N-Methylmorpholine: Similar to 4-Ethylmorpholine but with a methyl group instead of an ethyl group.

    Morpholine: The parent compound without any alkyl substitution.

Uniqueness of this compound: this compound is unique due to its specific ethyl substitution, which imparts different physical and chemical properties compared to its analogs. The ethyl group increases its hydrophobicity and alters its reactivity, making it suitable for specific applications where other morpholine derivatives may not be as effective .

Properties

IUPAC Name

4-ethylmorpholine
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InChI

InChI=1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3
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InChI Key

HVCNXQOWACZAFN-UHFFFAOYSA-N
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Canonical SMILES

CCN1CCOCC1
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Molecular Formula

C6H13NO
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DSSTOX Substance ID

DTXSID5025312
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Molecular Weight

115.17 g/mol
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Physical Description

N-ethyl morpholine appears as a colorless liquid with a strong ammonia-like odor. Severely irritates skin, eyes, and mucous membranes. Moderately soluble in water and less dense than water. Flash point 83 °F., Liquid, Colorless liquid with an ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia-like odor.
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Boiling Point

280 to 282 °F at 760 mmHg (NTP, 1992), 138-139 °C @ 763 MM HG, 138 °C, 281 °F
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Flash Point

82 °F (NTP, 1992), 32 °C, 90 °F (32 °C) (OPEN CUP), (oc) 90 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER; SOL IN ACETONE, Solubility in water: miscible, Miscible
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Density

0.916 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8996 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.90
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (AIR= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

6.2 mmHg at 68 °F (NTP, 1992), 6.1 [mmHg], 6.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.80, 6 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

100-74-3
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Melting Point

-81 °F (NTP, 1992), -62.78 °C, -63 °C, -81 °F
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Record name N-ETHYLMORPHOLINE
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Record name N-ETHYLMORPHOLINE
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Record name N-Ethylmorpholine
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Synthesis routes and methods I

Procedure details

In a manner analogous to that described in Example 27, from 234 mg of N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester, 90 mg of 1-isoquinolinecarboxylic acid, 70 mg of hydroxybenzotriazole. 60 mg of N-ethylmorpholine and 118 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using 10% methanol in dichloromethane for the elution, 146 mg of N-[2(R)-hydroxy-3(S)-[[N-(1-isoquinolylcarbonyl)-L-asparaginyl]amino]-4-phenylbutyl]-L-proline tert.butyl ester as a pale cream solid from ethyl acetate/n-hexane; MS: m/e 604 [M+H]+.
Name
N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a manner analogous to that described in Example 27 from 228 mg of N2 -[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide. 88 mg of 3-quinolinecarboxylic acid; 69 mg of hydroxybenzotriazole, 59 mg of N-ethylmorpholine and 116 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using dichloromethane/methanol (9:1) for the elution, 86 mg of N1 -tert.butyl-N2 -[2(R)-hydroxy-4-phenyl-3(S)-[[N-(3-quinolylcarbonyl)-L-asparaginyl]amino]butyl]-L-prolinamide as a white solid; MS: m/e 603 [M+H]+.
Name
N2 [3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylmorpholine
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Customer
Q & A

ANone: The molecular formula of N-ethylmorpholine is C6H13NO, and its molecular weight is 115.17 g/mol.

A: Yes, N-ethylmorpholine and its derivatives have been characterized using various spectroscopic techniques, including NMR (1H and 13C), IR, and MS. [, , , ] These techniques provide information about the structure, bonding, and purity of the compound. For example, 1H NMR helps identify different proton environments within the molecule, while IR spectroscopy reveals information about functional groups present. [, , , ]

A: While N-ethylmorpholine itself might not be a potent catalyst, it's frequently used as a base in various catalytic reactions. For instance, it's been employed in the synthesis of chromene and imidazopyrimidine derivatives via Knoevenagel condensation reactions, where it assists in the formation of the reactive enolate intermediate. []

A: N-ethylmorpholine, acting as a base, plays a crucial role in facilitating reactions like the Knoevenagel condensation by abstracting a proton from the active methylene group of a compound like p-nitrophenylacetic acid. [] This abstraction generates a nucleophilic carbanion that can subsequently attack the electrophilic carbonyl group of another reactant, like m-nitrobenzaldehyde, ultimately leading to the formation of a new carbon-carbon double bond. [] The choice of amine catalyst, including N-ethylmorpholine, can significantly influence the reaction pathway and the ratio of different products formed. []

A: Yes, N-ethylmorpholine has shown promise in the degradation of chemical warfare agents (CWAs) like VX, Tabun, and Soman. [] It acts as a base in conjunction with metal-organic frameworks (MOFs) like UiO-66-NH2, facilitating the hydrolysis of these toxic agents. [] N-ethylmorpholine's basicity aids in deprotonating water molecules, thereby enhancing the nucleophilic attack on the phosphorus center of the CWA molecule, leading to its decomposition. []

A: N-ethylmorpholine has been explored as a component in the synthesis of polymers, such as polyurethane-imides. [] It's used as a blocking agent for the polyurethane prepolymer, which then reacts with pyromellitic dianhydride to form the final polymer. [] The presence of N-ethylmorpholine influences the reaction kinetics and ultimately affects the molecular weight and properties of the resulting polyurethane-imide. []

A: Yes, structural modifications of N-ethylmorpholine can significantly impact its chemical behavior. For instance, changing the N-alkyl substituent in N-alkylmorpholine·alane adducts can influence their thermal stability. [] Longer alkyl chains generally lead to improved thermal stability, likely due to steric factors and altered electronic properties. [] These findings highlight the importance of structure-activity relationships in designing compounds with desired properties.

A: Researchers benefit from a range of resources, including databases like Chemical Abstracts Service (CAS) and PubChem for information on N-ethylmorpholine's properties and literature. Additionally, advanced analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for studying N-ethylmorpholine and its derivatives. [, , ]

A: N-ethylmorpholine's use in diverse fields like organic synthesis, polymer chemistry, and material science highlights its cross-disciplinary nature. [, , , ] For example, its role in synthesizing metal-organic frameworks for CWA degradation showcases the synergy between chemistry and materials science. []

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